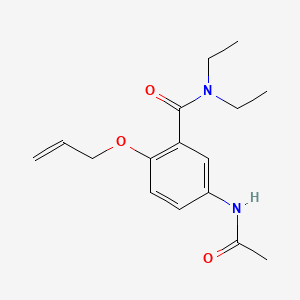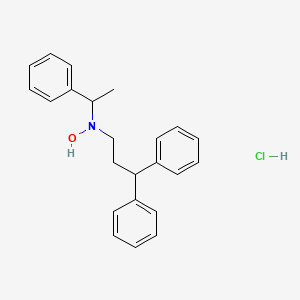
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-((2-hydroxyethoxy)methyl)-6-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-((2-hydroxyethoxy)methyl)-6-(methylthio)-” is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrrolopyrimidine core with various functional groups, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-((2-hydroxyethoxy)methyl)-6-(methylthio)-” typically involves multi-step organic reactions. The key steps may include:
- Formation of the pyrrolopyrimidine core through cyclization reactions.
- Introduction of the carboxamide group via amidation reactions.
- Functionalization with amino, hydroxyethoxy, and methylthio groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.
Substitution: The amino and hydroxyethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group may yield sulfoxides, while reduction of the carboxamide group may produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
Biologically, pyrrolopyrimidines are known for their potential as enzyme inhibitors. This compound may be studied for its ability to inhibit specific enzymes involved in disease pathways.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests possible applications as an anti-cancer or anti-inflammatory agent.
Industry
Industrially, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of “7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-((2-hydroxyethoxy)methyl)-6-(methylthio)-” likely involves interactions with specific molecular targets such as enzymes or receptors. The compound’s functional groups may facilitate binding to these targets, leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide derivatives: Compounds with similar core structures but different functional groups.
Pyrrolopyrimidine analogs: Molecules with variations in the pyrrolopyrimidine core.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other pyrrolopyrimidines.
Propiedades
| 127945-93-1 | |
Fórmula molecular |
C11H15N5O3S |
Peso molecular |
297.34 g/mol |
Nombre IUPAC |
4-amino-7-(2-hydroxyethoxymethyl)-6-methylsulfanylpyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C11H15N5O3S/c1-20-11-7(9(13)18)6-8(12)14-4-15-10(6)16(11)5-19-3-2-17/h4,17H,2-3,5H2,1H3,(H2,13,18)(H2,12,14,15) |
Clave InChI |
FXZWKAIVWWQEHN-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C2=C(N=CN=C2N1COCCO)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





